Yrspjslkogxicg-uhfffaoysa-
Description
The compound "Yrspjslkogxicg-uhfffaoysa-" corresponds to CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its synthetic accessibility score of 2.07 indicates moderate complexity in laboratory preparation, typically achieved via palladium-catalyzed cross-coupling reactions using reagents such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .
The compound’s structural features include a bromine and chlorine substituents on a phenyl ring, coupled with a boronic acid group (–B(OH)₂), making it a candidate for Suzuki-Miyaura cross-coupling reactions in organic synthesis. Its log P (octanol/water partition coefficient) values vary across prediction models, with XLOGP3 at 2.15 and WLOGP at 0.78, reflecting moderate hydrophobicity .
Properties
Molecular Formula |
C4H4F2O3 |
|---|---|
Molecular Weight |
138.07 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h7H,1H3 |
InChI Key |
YRSPJSLKOGXICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Yrspjslkogxicg-uhfffaoysa-” involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. Common methods include:
One-step carbonization: This method involves the direct carbonization of precursor materials under controlled conditions to obtain the desired compound.
Two-step hydrothermal method: This approach includes an initial hydrothermal treatment followed by further chemical modifications to achieve high purity and yield.
Industrial Production Methods
Industrial production of “Yrspjslkogxicg-uhfffaoysa-” often employs scalable and cost-effective methods. These methods are designed to maximize yield and purity while minimizing environmental impact. Techniques such as hydrothermal carbonization and template methods are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
“Yrspjslkogxicg-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
“Yrspjslkogxicg-uhfffaoysa-” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of “Yrspjslkogxicg-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The detailed molecular mechanisms are still under investigation, with ongoing research aimed at elucidating the precise pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | "Yrspjslkogxicg-uhfffaoysa-" | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₁₀H₉NO₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 175.18 |
| TPSA (Ų) | 40.46 | 40.46 | 35.53 |
| log P (XLOGP3) | 2.15 | 2.20 | 1.78 |
| Solubility (mg/mL) | 0.24 | 0.25 | 0.69 |
| Bioavailability Score | 0.55 | 0.55 | 0.85 |
Research Findings and Implications
Structural Isomerism vs. Reactivity : Positional isomerism in boronic acid derivatives (e.g., Compound A vs. "Yrspjslkogxicg-uhfffaoysa-") significantly alters their catalytic efficiency in cross-coupling reactions. For instance, ortho-substituted boronic acids exhibit slower reaction kinetics due to steric hindrance .
Functional Group Impact : The boronic acid group in "Yrspjslkogxicg-uhfffaoysa-" enhances its utility in forming carbon-carbon bonds, whereas the aldehyde group in Compound B facilitates nucleophilic additions, underscoring the importance of functional groups in directing synthetic pathways .
Bioavailability Trade-offs : Despite lower bioavailability, "Yrspjslkogxicg-uhfffaoysa-" remains preferred in materials science for its stability, while Compound B’s higher bioavailability makes it suitable for drug discovery .
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